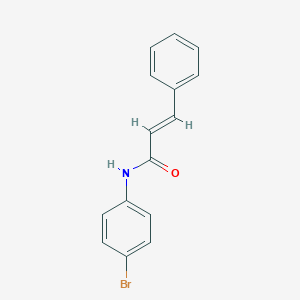

N-(4-Bromophenyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240107 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134430-89-0 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Bromophenyl)cinnamamide

Abstract: N-(4-Bromophenyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class, characterized by a bromophenyl group attached to the amide nitrogen. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and an exploration of its known biological activities. Designed for researchers and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in scientific research.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₅H₁₂BrNO, is a white crystalline solid at room temperature.[1] Its structure, featuring a trans-alkene bridge between two aromatic rings, is fundamental to its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | PubChem |

| CAS Number | 26495-83-4 | PubChem |

| Molecular Formula | C₁₅H₁₂BrNO | [1][2] |

| Molecular Weight | 302.17 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~175-177 °C | [1] |

| Boiling Point | 472.9 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |

| Density | 1.455 g/cm³ | [1] |

The presence of the bromophenyl moiety and the conjugated system influences its solubility, favoring organic solvents over aqueous media.[1] The amide linkage and the aromatic rings provide sites for hydrogen bonding and π–π stacking interactions, respectively, which are critical for its crystal packing and potential interactions with biological macromolecules.[3]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is via the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of an amine (4-bromoaniline) with an acyl chloride (cinnamoyl chloride) under basic conditions.[6][7]

Rationale of Synthesis

The Schotten-Baumann reaction is ideal for this synthesis due to the high reactivity of the acyl chloride with the nucleophilic amine. The reaction is typically performed in a two-phase system (organic solvent and aqueous base) or in a single organic phase with a tertiary amine base like triethylamine or pyridine.[5][6][8] The base plays a crucial role: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[5][8]

Detailed Experimental Protocol

Materials:

-

Cinnamoyl chloride

-

4-Bromoaniline

-

Triethylamine (or Pyridine)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

3N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) in anhydrous THF.

-

Base Addition: Add triethylamine (2.0 eq.) to the solution. The excess base ensures complete neutralization of the HCl formed.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of cinnamoyl chloride (1.0 eq.) in anhydrous THF dropwise to the stirred mixture. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl acetate:Hexanes 1:2), looking for the disappearance of the starting aniline.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Resuspend the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 3N HCl to remove unreacted amine and excess triethylamine, followed by saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound is typically purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.[1] The purity can be confirmed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum provides characteristic signals. The two olefinic protons of the cinnamoyl group appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans stereochemistry.[6][9] Aromatic protons will appear in the typical downfield region (δ 7.0-8.0 ppm), and the amide proton (N-H) will be a singlet or broad singlet further downfield.

-

¹³C-NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at ~164-167 ppm.[6] Signals for the olefinic and aromatic carbons will also be present in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic peaks include:

-

N-H stretch: A sharp peak around 3200-3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C stretch (alkene): A peak around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[6]

Analytical Workflow Diagram```dot

Caption: Hypothesized mechanism via Nrf2 pathway activation.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust and prevent contact with skin, eyes, and clothing by wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]* Toxicity: The compound may be an irritant to the skin, eyes, and respiratory tract. [1]In case of contact, rinse the affected area immediately with plenty of water. [1]* Storage: Store in a tightly sealed container in a cool, dry place away from heat, ignition sources, strong oxidizing agents, and strong acids. [1][10]

References

-

This compound - ChemBK. (2024). Available at: [Link]

-

Lee, J., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules. Available at: [Link]

-

Wujec, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Pharmaceuticals. Available at: [Link]

-

dos Santos, F., et al. (2023). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. ACS Omega. Available at: [Link]

-

Saeed, A., et al. (2009). N-(4-Nitrophenyl)cinnamamide. Acta Crystallographica Section E. Available at: [Link]

-

de Macêdo, A., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics. Available at: [Link]

-

Gunia-Krzyżak, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. Available at: [Link]

-

Schotten–Baumann reaction - Wikipedia. (n.d.). Available at: [Link]

-

Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. (n.d.). ResearchGate. Available at: [Link]

-

Schotten Baumann Reaction - BYJU'S. (2019). Available at: [Link]

-

This compound - PubChem. (n.d.). Available at: [Link]

-

Amide Synthesis - Fisher Scientific. (n.d.). Available at: [Link]

-

Schotten-Baumann Reaction and its Mechanism - SATHEE. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | C15H12BrNO | CID 681894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. mdpi.com [mdpi.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(4-Bromophenyl)cinnamamide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)cinnamamide, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's core chemical identity, synthesis methodologies, and its relevance in various scientific fields, particularly medicinal chemistry. The narrative is built on principles of scientific integrity, offering field-proven insights and methodologies that are both explanatory and self-validating.

Core Identity: Chemical Structure and Nomenclature

This compound is an organic compound belonging to the cinnamamide class, which are amides of cinnamic acid. The cinnamamide scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and serving as a template for designing new therapeutic agents.[1]

The molecular structure consists of a cinnamoyl group attached to a 4-bromophenyl amine. The defining features include a phenyl ring, an α,β-unsaturated carbonyl system, and a bromine-substituted aromatic ring linked via an amide bond.

IUPAC Name: The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide .[2] The (E)-descriptor specifies the stereochemistry of the alkene double bond, indicating that the phenyl group and the carbonyl group are on opposite sides (trans configuration).

Chemical Structure Diagram:

Caption: Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis. It typically presents as a white crystalline solid.[3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrNO | [3] |

| Molar Mass | 302.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 175-177 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [3] |

| Density | 1.455 g/cm³ | [3] |

| Boiling Point | 472.9 °C at 760 mmHg | [3] |

| Flash Point | 239.8 °C | [3] |

Synthesis and Mechanistic Insights

This compound can be reliably synthesized through standard amidation reactions. The choice of method often depends on the availability of starting materials and desired scale. The most common and efficient laboratory-scale synthesis involves the reaction of an activated cinnamic acid derivative with 4-bromoaniline.

Core Reaction: Nucleophilic Acyl Substitution

The fundamental mechanism is a nucleophilic attack by the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of an activated cinnamoyl species.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Equipment:

-

Cinnamoyl chloride

-

4-Bromoaniline

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical as cinnamoyl chloride is moisture-sensitive and will hydrolyze to cinnamic acid. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[4]

-

-

Addition of Cinnamoyl Chloride: Cool the flask to 0 °C in an ice bath. Add a solution of cinnamoyl chloride (1.1 eq) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes.

-

Causality: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: Stirring ensures homogeneity. TLC is used to confirm the consumption of the limiting reactant (4-bromoaniline).

-

-

Work-up and Extraction: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Causality: Water is added to dissolve the triethylamine hydrochloride salt and any unreacted starting materials. Ethyl acetate is an organic solvent in which the product is soluble and which is immiscible with water, allowing for extraction.

-

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The HCl wash removes any unreacted triethylamine. The NaHCO₃ wash removes any remaining acidic impurities, including cinnamic acid formed from hydrolysis. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Causality: Na₂SO₄ is a drying agent that removes trace amounts of water. Evaporation of the solvent isolates the crude solid product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white crystalline solid.

-

Causality: Recrystallization is a purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

-

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using spectroscopic methods. The key functional groups provide distinct signals in IR and NMR spectroscopy.[5]

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a strong C=O stretch for the amide around 1660-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and C=C stretching from the alkene and aromatic rings in the 1450-1600 cm⁻¹ region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, typically in the 7-8 ppm range. The two vinyl protons of the α,β-unsaturated system will appear as doublets, with a large coupling constant (~15 Hz) confirming the E-stereochemistry. The amide proton (N-H) will appear as a broad singlet.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (302.17 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Research and Development

This compound is primarily valued as a chemical intermediate for synthesizing more complex molecules.[3] Its utility spans several high-value sectors.

Drug Discovery and Medicinal Chemistry

The cinnamamide scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities.[1][6] this compound provides a platform for introducing a bromophenyl moiety, which can enhance binding affinity, improve metabolic stability, or serve as a handle for further chemical modification (e.g., via cross-coupling reactions).

-

Anticancer and Immunosuppressive Agents: Cinnamic acid derivatives have shown potential as anticancer and anti-inflammatory agents.[4][5] Notably, a closely related derivative, (Z)-N-(4-bromophenyl)-2-methoxy-3-(4-methoxyphenyl)acrylamide, exhibited potent immunosuppressive activity with an IC₅₀ of 1.77 µM without significant cytotoxicity, highlighting the therapeutic potential of this structural class.[7]

-

Antimicrobial and Antioxidant Compounds: The cinnamamide core is associated with antimicrobial and antioxidant properties.[8] The α,β-unsaturated system can act as a Michael acceptor, potentially interacting with biological nucleophiles in target organisms.[5]

Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound serves as a building block in other chemical industries.

-

Pesticides and Dyes: Its structural features are relevant in the synthesis of agrochemicals and dye molecules.[3]

-

Photosensitizers: It can be used as a photosensitizer for light-curing materials and photosensitive resins, where the conjugated system plays a role in absorbing light energy.[3]

Safety and Handling

While generally considered safe under standard laboratory operating procedures, this compound may be an irritant to the skin, eyes, and respiratory tract.[3] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from strong oxidizing agents and acids.[3]

Conclusion

This compound is a well-defined chemical entity with significant value as a synthetic intermediate. Its straightforward synthesis, combined with the proven pharmacological importance of the cinnamamide scaffold, makes it a key compound for researchers in drug discovery, materials science, and organic synthesis. The methodologies and insights provided in this guide offer a robust foundation for its effective and safe utilization in a professional research setting.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Jo, E., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Retrieved from [Link]

-

Żesławska, E., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Saeed, A., et al. (2009). N-(4-Nitrophenyl)cinnamamide. ResearchGate. Retrieved from [Link]

-

NIST. (2025). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). Retrieved from [Link]

-

Madhavi, Y. V., & Srivastava, A. K. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Silva, L. C. R., et al. (2025). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Wang, Y., et al. (2011). Synthesis of novel cinnamanilides as potential immunosuppressive agents. PubMed. Retrieved from [Link]

-

Chinthakindi, P. K., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-. Retrieved from [Link]

Sources

- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | C15H12BrNO | CID 681894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel cinnamanilides as potential immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

Foreword: Unveiling the Potential of a Privileged Scaffold

An In-Depth Technical Guide to N-(4-Bromophenyl)cinnamamide (CAS: 54934-81-5) for Advanced Research

This compound belongs to the cinnamamides, a class of compounds that has garnered significant attention in the scientific community. These molecules, structurally characterized by a cinnamoyl group linked to an amine via an amide bond, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active natural products and their ability to serve as a versatile template for the design of novel therapeutic agents. The inherent bioactivity of the cinnamic acid core, combined with the vast possibilities for substitution on the phenyl rings, makes this class of compounds a fertile ground for drug discovery and development.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, provide a detailed synthesis and purification protocol, explore its known and potential biological activities with a focus on underlying mechanisms, and present robust in-vitro assays for its evaluation.

Core Characteristics: A Snapshot of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research. This compound is a white crystalline solid with poor aqueous solubility, a characteristic that necessitates the use of organic solvents for experimental studies.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54934-81-5 | [1] |

| Molecular Formula | C₁₅H₁₂BrNO | [1][2] |

| Molecular Weight | 302.17 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 175-177 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |

| IUPAC Name | (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | [2] |

Synthesis, Purification, and Characterization: From Benchtop to Bioassay

The reliable synthesis and rigorous characterization of this compound are foundational to any subsequent biological investigation. The most common and efficient method for its preparation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[3]

Synthesis Protocol: A Modified Schotten-Baumann Approach

This protocol details the synthesis of this compound from commercially available starting materials: cinnamic acid and 4-bromoaniline. The synthesis is a two-step process: the conversion of cinnamic acid to cinnamoyl chloride, followed by its reaction with 4-bromoaniline.

Step 1: Preparation of Cinnamoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1.0 equivalent).

-

Add thionyl chloride (SOCl₂) (4.0 equivalents) in a fume hood.

-

Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride is a yellowish oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amide Formation

-

In a separate flask, dissolve 4-bromoaniline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone.

-

Add a base, such as triethylamine or pyridine (2.0 equivalents), to the solution to neutralize the HCl that will be generated during the reaction.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the crude cinnamoyl chloride (1.0 equivalent), dissolved in a minimal amount of the same solvent, to the cooled solution of 4-bromoaniline with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted cinnamoyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Ensuring Compound Integrity

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials and byproducts. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

-

Recrystallization: This is often the preferred method for its simplicity and efficiency if a suitable solvent system can be identified. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for trial recrystallizations. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, whereupon the pure compound will crystallize out, leaving impurities in the solution.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a more rigorous purification technique. A solvent system of ethyl acetate and hexanes is commonly used, with the polarity being adjusted based on the TLC analysis of the crude product.[3]

Characterization: Confirming Structure and Purity

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the bromophenyl and phenyl rings, as well as the vinyl protons of the cinnamoyl moiety. The vinyl protons will appear as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon of the amide group (around 164-167 ppm) and the carbons of the two aromatic rings and the vinyl group. |

| IR Spectroscopy | A strong absorption band for the amide C=O stretch (typically around 1650-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands corresponding to C=C and C-H bonds of the aromatic and vinyl groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.17 g/mol ), often showing the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity).[2] |

Biological Horizons: Exploring the Pharmacological Landscape

The cinnamamide scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities.[4] These activities are often attributed to the presence of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, and the ability to modify the aromatic rings to fine-tune the compound's properties.

A Multifaceted Pharmacophore

Derivatives of cinnamamide have been reported to possess a range of biological effects, including:

-

Antioxidant Activity: Many cinnamamides exhibit potent antioxidant properties, which are crucial in combating oxidative stress-related diseases.[3][4]

-

Anti-inflammatory Effects: The anti-inflammatory potential of cinnamamides has been demonstrated in various studies.[4]

-

Anticancer Properties: The cinnamamide scaffold is found in several compounds with significant anticancer activity, with some derivatives inducing apoptosis in cancer cells.[4][5]

-

Antimicrobial Activity: Cinnamamides have shown promise as antimicrobial agents against a range of bacteria and fungi.[4]

-

Immunosuppressive Activity: Notably, a derivative, (Z)-N-(4-bromophenyl)-2-methoxy-3-(4-methoxyphenyl)acrylamide, has demonstrated potent immunosuppressive activity, highlighting the potential for this class of compounds in immunology.

The Nrf2-ARE Signaling Pathway: A Key Mechanistic Insight

One of the well-studied mechanisms by which some cinnamamides exert their cytoprotective and antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of electrophilic compounds like some cinnamamides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a critical role in cellular defense against oxidative stress.

In Vitro Evaluation: A Toolkit for Biological Profiling

To assess the biological activity of this compound, a series of well-established in vitro assays can be employed. These assays provide crucial preliminary data on the compound's cytotoxicity, antioxidant potential, and anti-inflammatory properties.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antioxidant Capacity: DPPH and ABTS Assays

These two assays are commonly used to determine the free radical scavenging activity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation period, measure the decrease in absorbance.

Anti-inflammatory Potential: Protein Denaturation Assay

The inhibition of protein denaturation is a well-documented cause of inflammation. This assay provides a simple and effective way to screen for anti-inflammatory activity in vitro.

-

Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

-

Add different concentrations of this compound to the reaction mixture.

-

Induce denaturation by heating the mixture at a specific temperature (e.g., 72 °C) for a set time (e.g., 5 minutes).

-

Cool the samples and measure the turbidity of the solutions using a spectrophotometer. A decrease in turbidity indicates inhibition of protein denaturation.

Concluding Remarks and Future Trajectories

This compound emerges as a compound of significant interest for researchers in drug discovery and development. Its straightforward synthesis, coupled with the rich pharmacological potential of the cinnamamide scaffold, makes it an attractive candidate for further investigation. The methodologies outlined in this guide provide a solid foundation for its synthesis, purification, characterization, and preliminary biological evaluation.

Future research should focus on elucidating the specific biological targets of this compound and its precise mechanisms of action. Exploring its efficacy in more complex in vitro models, such as co-culture systems and 3D cell cultures, as well as in vivo animal models of disease, will be crucial in determining its therapeutic potential. The versatility of its structure also allows for further chemical modifications to optimize its activity, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

-

ChemBK. This compound. Available from: [Link]

-

Kim, J., et al. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules. 2021;26(4):1027. Available from: [Link]

-

Saeed, A., et al. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European Journal of Medicinal Chemistry. 2019;182:111631. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-. Available from: [Link]

-

Luo, Y., et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm. 2015;6(6):1036-1043. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | C15H12BrNO | CID 681894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]

- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cinnamamide Scaffold: A Journey from Ancient Spice to Modern Medicine

An In-depth Technical Guide on the Discovery, History, and Application of Cinnamamide Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of cinnamamide derivatives, from their historical roots in traditional medicine to their current status as a "privileged scaffold" in modern drug discovery. We will delve into the key discoveries, synthetic evolution, and diverse pharmacological applications of this fascinating class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of cinnamamide derivatives.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of cinnamamide derivatives begins not in a modern laboratory, but in the ancient world's appreciation for cinnamon. Cinnamic acid, the natural precursor to cinnamamides, has been a component of traditional Chinese medicine for centuries, valued for its wide range of therapeutic properties.[1] It is naturally found in plants like Cinnamomum cassia and is characterized by a benzene ring, an alkene double bond, and a carboxylic acid group.[2] This simple yet versatile structure laid the groundwork for future chemical exploration.

The transition from cinnamic acid to its amide derivatives marked a pivotal moment in medicinal chemistry. While the first clinical use of a cinnamic acid derivative was reported as early as 1905, the systematic exploration of cinnamamides as potent therapeutic agents has largely been a focus of the last few decades.[3] Researchers recognized that converting the carboxylic acid moiety of cinnamic acid into an amide could significantly modulate the compound's biological activity, enhancing its potency, selectivity, and pharmacokinetic properties.[4] This realization opened the door to the development of a vast library of cinnamamide derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antidiabetic effects.[4][5]

Synthetic Strategies: From Classical Methods to Green Chemistry

The synthesis of cinnamamide derivatives has evolved from traditional chemical methods to more efficient and environmentally friendly enzymatic approaches. The choice of synthetic route is often dictated by the desired scale, the nature of the starting materials, and the need for specific stereochemistry.

The Workhorse of Cinnamamide Synthesis: The Acyl Chloride Method

A classic and widely used method for preparing cinnamamides involves the conversion of cinnamic acid to cinnamoyl chloride, followed by its reaction with a primary or secondary amine. This robust method is suitable for generating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Step 1: Preparation of Cinnamoyl Chloride

-

To a solution of cinnamic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude cinnamoyl chloride, which can be used in the next step without further purification.

Causality of Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts, which shifts the equilibrium towards the product. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Step 2: Amide Bond Formation

-

Dissolve the crude cinnamoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (1.2 equivalents) dropwise to the cinnamoyl chloride solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted cinnamamide.

Causality of Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine. The base is added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

The Green Alternative: Enzymatic Synthesis

In recent years, enzymatic methods for amide bond formation have gained significant attention due to their sustainability and mild reaction conditions.[6] Lipases, in particular, have been successfully employed to catalyze the synthesis of cinnamamides, offering high selectivity and avoiding the use of harsh reagents.[7] The rationale for choosing enzymatic synthesis often lies in its environmental benefits, as it reduces waste and energy consumption compared to traditional chemical methods.[8]

Enzymatic Synthesis Workflow. This diagram illustrates the key stages in the lipase-catalyzed synthesis of cinnamamide derivatives.

The Pharmacological Kaleidoscope of Cinnamamide Derivatives

The cinnamamide scaffold has proven to be a remarkably versatile template for the design of new therapeutic agents. By modifying the substituents on the aromatic ring and the amide nitrogen, medicinal chemists have been able to fine-tune the biological activity of these compounds to target a wide array of diseases.

A Formidable Force in Oncology

Cinnamamide derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

One of the most successful applications of the cinnamamide scaffold in oncology is in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. The N-hydroxycinnamamide moiety has been identified as a potent zinc-binding group that can effectively inhibit HDAC activity. This has led to the development of approved drugs such as Panobinostat and Belinostat , which are used in the treatment of certain hematological malignancies.[6][10]

-

Prepare a reaction buffer containing Tris-HCl, NaCl, and a source of Zn²⁺.

-

Add the HDAC enzyme (e.g., recombinant human HDAC1) to the buffer.

-

Add the cinnamamide derivative to be tested at various concentrations.

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to the control wells.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

Causality of Experimental Choices: This fluorometric assay provides a high-throughput method for screening potential HDAC inhibitors. The use of a fluorogenic substrate allows for a sensitive and quantitative measurement of enzyme activity. Trichostatin A is used as a positive control because it is a well-characterized and potent pan-HDAC inhibitor.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Several cinnamamide derivatives have been designed as EGFR inhibitors, demonstrating the versatility of this scaffold in targeting different classes of enzymes.

Inhibition of the EGFR Signaling Pathway. This diagram shows how cinnamamide derivatives can block the activation of the EGFR pathway, thereby inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.[11]

A Beacon of Hope in Neurodegenerative Disorders

The neuroprotective properties of cinnamamide derivatives have made them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] Their ability to cross the blood-brain barrier and modulate multiple pathological pathways is a key advantage in this therapeutic area.

A key feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Cinnamamide derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft.

Mechanism of Acetylcholinesterase Inhibition. Cinnamamide derivatives can block the active site of AChE, preventing the breakdown of acetylcholine and enhancing neurotransmission.[12][13]

-

Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.

-

Treat the cells with various concentrations of the cinnamamide derivative.

-

Incubate for 24-48 hours.

-

Assess cell viability using the MTT assay.

Causality of Experimental Choices: The MTT assay is a reliable and widely used method to assess cell viability and cytotoxicity.[14] It measures the metabolic activity of cells, which is a good indicator of cell health. The use of known neurotoxins allows for the creation of a disease-relevant model in which to test the neuroprotective effects of the compounds.

Quantitative Structure-Activity Relationship (SAR) and Data

The development of potent and selective cinnamamide derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that are critical for their biological activity.

Table 1: Anticancer Activity of Selected Cinnamamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cpd 1 | MCF-7 (Breast) | 5.16 | [4] |

| Cpd 2 | H1975 (Lung) | 1.22 | [12] |

| Cpd 3 | P-388 (Leukemia) | 0.5 | [11] |

| Cpd 4 | HepG2 (Liver) | 0.74 | [15] |

| Cpd 5 | A549 (Lung) | 10.36 | [16] |

Table 2: Cholinesterase Inhibitory Activity of Selected Cinnamamide Derivatives

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Cpd 6 | Acetylcholinesterase | 11.51 | [14] |

| Cpd 7 | Butyrylcholinesterase | 1.95 | [14] |

Future Directions and Conclusion

The journey of cinnamamide derivatives from a component of an ancient spice to a versatile scaffold in modern drug discovery is a testament to the power of natural products in inspiring new therapeutic solutions. The ease of synthesis and the ability to fine-tune their pharmacological properties through chemical modification have made cinnamamides a highly attractive class of compounds for medicinal chemists.

Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic applications, particularly in the areas of infectious diseases and metabolic disorders, is also a promising avenue for future investigation. The continued application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new and innovative cinnamamide-based drugs.

References

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

-

Gaudreault, F., & Blaskovich, M. A. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 5(12), 7153-7170. [Link]

-

Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 123. [Link]

-

Wang, Y., et al. (2019). Synthesis of N-hydroxycinnamoyl amide derivatives and evaluation of their anti-oxidative and anti-tyrosinase activities. Bioorganic & medicinal chemistry letters, 29(20), 126625. [Link]

-

Wikipedia. (2024, January 19). NF-κB. [Link]

-

Gunia-Krzyżak, A., Pańczyk, K., Waszkielewicz, A. M., & Marona, H. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1302–1325. [Link]

-

Sova, M., et al. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 25(7), 1515. [Link]

-

Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European journal of medicinal chemistry, 181, 111551. [Link]

-

Zhang, B., et al. (2021). Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation. Bioorganic chemistry, 117, 105420. [Link]

-

ResearchGate. (n.d.). Schematic representation of the EGFR pathway in cancer progression. Retrieved January 23, 2026, from [Link]

-

Foroumadi, A., et al. (2020). Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase. Research in pharmaceutical sciences, 15(2), 131–143. [Link]

-

Pohanka, M. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current medicinal chemistry, 19(3), 323-333. [Link]

-

Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

-

Sova, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6293. [Link]

-

Wikipedia. (2024, January 21). Cinnamic acid. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]

-

Turner, N. J., et al. (2024). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. ACS Catalysis, 14(2), 1089-1098. [Link]

-

ResearchGate. (n.d.). IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid and cinnamyl alcohol. Retrieved January 23, 2026, from [Link]

-

Gellman, S. H., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Organic letters, 20(15), 4522-4525. [Link]

-

Wikipedia. (2024, January 15). Acetylcholinesterase inhibitor. [Link]

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]

-

Zhang, L., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7019. [Link]

-

Kitano, H., et al. (2009). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 5, 234. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB signaling pathway. Cold Spring Harbor perspectives in biology, 1(4), a000060. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Kumar, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3569-3581. [Link]

-

Gaikwad, N., Nanduri, S., & Madhavi, Y. V. (2019). Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. European journal of medicinal chemistry, 181, 111551. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved January 23, 2026, from [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry, 18(11), 1672-1703. [Link]

-

Kumar, S., & Kumar, A. (2018). Neuroprotective Effect of Antioxidants in the Brain. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(5), 329-336. [Link]

-

ResearchGate. (n.d.). Biocatalytic Amide Bond Formation. Retrieved January 23, 2026, from [Link]

-

MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). NF-κB Signaling Pathway. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved January 23, 2026, from [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of chemical and pharmaceutical research, 5(12), 395-400. [Link]

-

ResearchGate. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved January 23, 2026, from [Link]

-

OUCI. (n.d.). Unveiling the potential of novel natural product-based MTDLs that integrate cinnamamide scaffold as multifunctional agents for the treatment of Alzheimer's disease. Retrieved January 23, 2026, from [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. [Link]

-

ResearchGate. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved January 23, 2026, from [Link]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors | MDPI [mdpi.com]

- 6. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 9. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)cinnamamide

This guide provides an in-depth analysis of the expected spectroscopic data for N-(4-Bromophenyl)cinnamamide, a key intermediate in organic synthesis. For researchers and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predictive data based on established principles and analogous compounds to offer a comprehensive characterization, detailing the causality behind the spectral features and outlining robust experimental protocols.

Molecular Structure and Synthetic Context

This compound (Molecular Formula: C₁₅H₁₂BrNO, Molar Mass: 302.17 g/mol ) is a crystalline solid belonging to the acrylamide class.[1] Its structure incorporates a cinnamoyl group attached to a 4-bromoaniline moiety via an amide linkage.

The most common synthetic routes involve the acylation of 4-bromoaniline with cinnamoyl chloride in the presence of a base like triethylamine, or the reaction between p-bromoaniline and cinnamaldehyde.[1][2] Understanding the synthesis is critical as residual starting materials or by-products can interfere with spectroscopic analysis. A self-validating characterization protocol, therefore, must be able to identify and distinguish the target compound from potential impurities.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on data from analogous compounds like N-(4-chlorophenyl)cinnamamide, the following signals are predicted.[2]

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~8.0-8.5 | broad singlet | - | 1H |

| Cinnamoyl α-H | ~6.5-6.8 | doublet | J = ~15.5 Hz (trans) | 1H |

| Cinnamoyl β-H | ~7.6-7.8 | doublet | J = ~15.5 Hz (trans) | 1H |

| Cinnamoyl Ar-H | ~7.3-7.6 | multiplet | - | 5H |

| Bromophenyl Ar-H (ortho to NH) | ~7.5-7.7 | doublet | J = ~8.5-9.0 Hz | 2H |

| Bromophenyl Ar-H (ortho to Br) | ~7.4-7.6 | doublet | J = ~8.5-9.0 Hz | 2H |

Causality and Interpretation:

-

The large coupling constant (~15.5 Hz) between the α-H and β-H protons is definitive for a trans configuration of the double bond.[2]

-

The protons on the bromophenyl ring are expected to appear as two distinct doublets (an AA'BB' system) due to their symmetric substitution pattern.

-

The amide N-H proton is typically broad and appears downfield due to deshielding from the adjacent carbonyl group and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group type.

| Signal Assignment | Predicted δ (ppm) |

| C =O (Amide) | ~164-166 |

| Cinnamoyl β-C | ~141-143 |

| Cinnamoyl α-C | ~121-123 |

| Cinnamoyl Ar C -H | ~128-131 |

| Cinnamoyl Ar C -ipso | ~134-136 |

| Bromophenyl C -NH | ~137-139 |

| Bromophenyl C -H (ortho to NH) | ~121-123 |

| Bromophenyl C -H (ortho to Br) | ~132 |

| Bromophenyl C -Br | ~116-118 |

Causality and Interpretation:

-

The amide carbonyl carbon is the most deshielded, appearing furthest downfield (~164 ppm).[3]

-

The carbon atom attached to the bromine (C -Br) is expected to be significantly shielded compared to a non-substituted aromatic carbon, appearing upfield around 116-118 ppm.[4]

-

The remaining aromatic and olefinic carbons appear in the characteristic region of 120-145 ppm. The specific shifts are influenced by the electronic effects of their substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Predicted IR Spectrum Analysis

The spectrum is dominated by vibrations characteristic of the amide and unsaturated functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3050 | C-H stretch | Aromatic & Olefinic |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1625 | C=C stretch | Alkene |

| ~1590, ~1520 | C=C stretch / N-H bend | Aromatic / Amide II |

| ~970 | =C-H bend (out-of-plane) | trans-Alkene |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

| ~500-600 | C-Br stretch | Aryl bromide |

Causality and Interpretation:

-

The strong absorption at ~1660 cm⁻¹ (Amide I band) is a hallmark of the carbonyl group in the amide.[5]

-

The N-H stretching vibration around 3300 cm⁻¹ confirms the presence of the secondary amide.

-

A distinct peak around 970 cm⁻¹ is a key diagnostic feature for the trans-alkene geometry.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula with high precision.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most abundant ion observed with ESI.

Predicted Mass Spectrum Analysis

-

Molecular Ion Peak: The molecular formula is C₁₅H₁₂BrNO. The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

-

[M+H]⁺ for C₁₅H₁₂⁷⁹BrNO: Expected m/z = 302.02

-

[M+H]⁺ for C₁₅H₁₂⁸¹BrNO: Expected m/z = 304.02 These two peaks should appear with an approximate 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.

-

-

Fragmentation: Common fragmentation pathways for cinnamamides involve cleavage of the amide bond, leading to characteristic fragment ions. Expected fragments include:

-

Cinnamoyl cation [C₉H₇O]⁺: m/z = 131.05

-

4-Bromoaniline radical cation [C₆H₆BrN]⁺•: m/z = 170.97 / 172.97

-

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach where data from each technique corroborates the others.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen backbone and stereochemistry. IR spectroscopy confirms the presence of critical functional groups, particularly the secondary amide and trans-alkene. Finally, high-resolution mass spectrometry validates the elemental composition and unequivocally demonstrates the presence of a single bromine atom through its characteristic isotopic signature. This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's identity, a prerequisite for its use in research and development.

References

-

Lee, J., et al. (2019). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Available at: [Link]

-

Fun, H.-K., et al. (2008). N-(4-Nitrophenyl)cinnamamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChem. N-(4-bromophenyl)cyanoformamide (C8H5BrN2O). National Center for Biotechnology Information. Available at: [Link]

-

Scognamiglio, G., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. Available at: [Link]

-

Brown, D. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. Available at: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Fringuelli, R., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Ghiuru, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical and Medicinal Chemistry. Available at: [Link]

-

Fun, H.-K., et al. (2008). N-(4-Nitrophenyl)cinnamamide. ResearchGate. Available at: [Link]

-

SpectraBase. Octanamide, N-(4-bromophenyl)-. Wiley. Available at: [Link]

-

El-Faham, A., et al. (2019). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI. Available at: [Link]

-

Maleki, A., et al. (2018). Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). ResearchGate. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

-

Singh, N., et al. (2022). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for trans-Cinnamic acid. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. compoundchem.com [compoundchem.com]

- 4. rsc.org [rsc.org]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Probing the Enigma: A Technical Guide to Preliminary Mechanism of Action Studies for N-(4-Bromophenyl)cinnamamide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals embarking on the initial exploration of the pharmacological activity of N-(4-Bromophenyl)cinnamamide. We will delve into a series of preliminary studies to elucidate its potential mechanism of action, drawing upon the known biological activities of the broader cinnamamide class of compounds. This guide provides not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and insightful preliminary investigation.

Introduction: The Cinnamamide Scaffold and the Unexplored Potential of this compound

This compound is an organic compound with the chemical formula C₁₅H₁₂BrNO.[1] It belongs to the cinnamamide family, a class of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and α-glucosidase inhibitory effects.[2][3][4] The cinnamamide scaffold is a versatile pharmacophore, allowing for diverse substitutions that can modulate its biological activity.[4] While this compound is utilized as an intermediate in organic synthesis, its specific biological activities and mechanism of action remain largely uncharacterized.[1] The presence of the 4-bromophenyl moiety is of particular interest, as this group has been shown to be essential for the anticancer activity of other small molecules.[5]

This guide proposes a structured approach to begin to unravel the therapeutic potential of this compound.

Hypothesized Mechanisms of Action: Learning from the Cinnamamide Family

Based on the established activities of cinnamamide derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound, particularly in the context of cancer biology. These hypotheses will form the foundation of our preliminary experimental plan.

-

Hypothesis 1: Induction of Apoptosis in Cancer Cells. Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6]

-

Hypothesis 2: Inhibition of Histone Deacetylases (HDACs). Several N-hydroxycinnamamide derivatives are potent HDAC inhibitors, a class of drugs known to have significant anticancer activity.[7][8][9][10][11]

-

Hypothesis 3: Modulation of Matrix Metalloproteinase-9 (MMP-9). Some cinnamic acid derivatives have been shown to interact with MMP-9, an enzyme critically involved in cancer metastasis.[12]

-

Hypothesis 4: Activation of the Nrf2/ARE Antioxidant Pathway. Certain cinnamoyl-containing compounds can activate the Nrf2/ARE pathway, which protects cells from oxidative stress.[13]

A Roadmap for Discovery: Proposed Preliminary Studies

The following sections outline a series of initial in vitro assays to test our primary hypotheses. Each section provides the scientific reasoning, a detailed protocol, a template for data presentation, and a visual workflow.

Foundational Assessment: In Vitro Cytotoxicity Screening

Rationale: The first essential step is to determine if this compound exhibits cytotoxic effects against cancer cells. This will establish a baseline of activity and determine the appropriate concentration range for subsequent mechanistic studies. A panel of cancer cell lines from different tissues should be used to assess the breadth of its potential activity.

Experimental Protocol: Resazurin Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], and a non-cancerous cell line like HEK293) in appropriate media and conditions.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 72 hours.

-